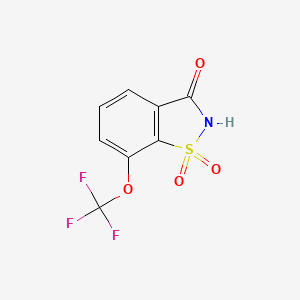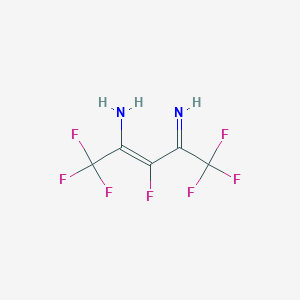
(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate, commonly known as PAC-1, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. PAC-1 has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
作用機序
PAC-1 has been shown to selectively induce apoptosis in cancer cells by activating the caspase-3 pathway. Caspase-3 is a key enzyme involved in the execution phase of apoptosis, and its activation leads to the cleavage of numerous cellular proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, PAC-1 has also been shown to have other biochemical and physiological effects. Studies have shown that PAC-1 can inhibit the growth of bacteria and fungi, and can also modulate the immune system by enhancing the production of cytokines.
実験室実験の利点と制限
One major advantage of PAC-1 is its selectivity for cancer cells, which makes it a promising candidate for the development of novel anticancer drugs. However, one limitation of PAC-1 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are numerous future directions for research on PAC-1. One area of research is the development of novel PAC-1 analogues with improved solubility and bioavailability. Another area of research is the investigation of the use of PAC-1 in combination with other anticancer drugs to improve treatment outcomes. Additionally, further studies are needed to elucidate the exact mechanism of action of PAC-1 and to identify potential biomarkers for predicting response to PAC-1 treatment.
Conclusion:
In conclusion, PAC-1 is a small molecule with promising potential for the development of novel anticancer drugs. Its selectivity for cancer cells and ability to induce apoptosis make it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of PAC-1 and to identify potential biomarkers for predicting response to treatment.
合成法
The synthesis of PAC-1 involves the reaction of 3-(2-phenylvinylsulfonamido)cyclohexylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction yields PAC-1 as a white solid with a purity of over 99%.
科学的研究の応用
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that PAC-1 selectively induces apoptosis in cancer cells, while sparing normal cells. This selectivity is thought to be due to the high levels of activated caspase-3 in cancer cells, which is required for PAC-1 to induce apoptosis.
特性
IUPAC Name |
[3-[[(E)-2-phenylethenyl]sulfonylamino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21(22-18-10-5-2-6-11-18)27-20-13-7-12-19(16-20)23-28(25,26)15-14-17-8-3-1-4-9-17/h1-6,8-11,14-15,19-20,23H,7,12-13,16H2,(H,22,24)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOHKJXYHHILD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

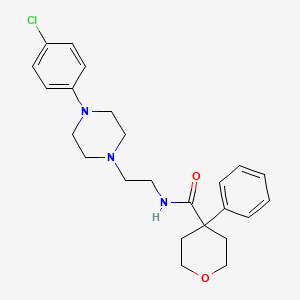
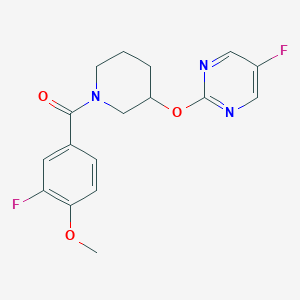
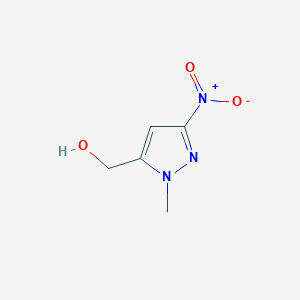
![2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2952079.png)
![2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2952080.png)

![2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2952083.png)
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)

![2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2952086.png)
![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952089.png)
